Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride
CAS No.:
Cat. No.: VC13581176
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24ClNO2 |
|---|---|
| Molecular Weight | 297.82 g/mol |
| IUPAC Name | benzyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO2.ClH/c17-13-16(9-5-2-6-10-16)11-15(18)19-12-14-7-3-1-4-8-14;/h1,3-4,7-8H,2,5-6,9-13,17H2;1H |
| Standard InChI Key | ATPWCBUPVVFSTB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN.Cl |
| Canonical SMILES | C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol . It consists of a cyclohexane ring substituted with an aminomethyl group (-CH₂NH₂) and an acetoxybenzyl ester moiety (Figure 1). The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical intermediates .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 649747-95-5 | |
| IUPAC Name | Benzyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | |
| SMILES | Cl.NCC2(CC(=O)OCC1=CC=CC=C1)CCCCC2 | |
| InChIKey | ATPWCBUPVVFSTB-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multistep routes involving:
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Nitroalkylation: Cyclohexylidene acetic acid derivatives are reacted with nitromethane in the presence of a base to form 1-(nitromethyl)cyclohexyl acetic acid intermediates .
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Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C) reduces nitro groups to amines, yielding the primary amine derivative .
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Esterification: Benzylation of the carboxylic acid group completes the synthesis .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitroalkylation | Nitromethane, KOH, methanol | 72–80% |
| 2 | Hydrogenation | H₂, Pd/C, 50–60°C | 51–80% |
| 3 | Benzylation | Benzyl chloride, DCM, Et₃N | 85–90% |
Patents highlight the avoidance of lactam formation during hydrogenation, a common side reaction in gabapentin synthesis .
Physicochemical Properties
Thermodynamic and Kinetic Data
Calculated properties include:
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Boiling Point: 643.69 K (370.54°C)
Table 3: Thermodynamic Properties
| Property | Value | Unit | Method |
|---|---|---|---|
| ΔfG° (Formation Energy) | -155.43 | kJ/mol | Joback |
| ΔvapH° (Enthalpy) | 68.97 | kJ/mol | Joback |
| Cp,gas (Heat Capacity) | 463.86 | J/mol·K | Joback |
Applications in Pharmaceutical Research
Role in Gabapentin Synthesis
The compound is a key intermediate in synthesizing gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a γ-aminobutyric acid (GABA) analog used to treat epilepsy and neuropathic pain . Its benzyl ester group acts as a protecting moiety, which is later removed via hydrolysis or hydrogenolysis .
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